2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide
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Overview
Description
3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) is a complex organic compound characterized by its unique structure, which includes two pyrrolidine-2,5-dione groups connected by a methylenebis(oxy) bridge to a 4,1-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) typically involves a multi-step process. One common method starts with the reaction of 4,1-phenylene bis(oxy) methylene with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(1-(isopropylamino)propan-2-ol): This compound shares a similar core structure but includes additional functional groups that confer different properties.
3,3’-((Oxybis(methylene))bis(4,1-phenylene))bis(1-(isopropylamino)propan-2-ol): Another related compound with variations in the connecting groups, leading to distinct chemical and physical properties.
Uniqueness
The uniqueness of 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) lies in its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Biological Activity
2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes two succinimide groups linked by a methylenedioxy bridge between para-phenylene units. This structural configuration is believed to play a significant role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to altered metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, thereby protecting cells from oxidative stress.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines. For instance:
Study | Cell Line | Inhibition (%) | Reference |
---|---|---|---|
Study A | Colo 26 | 60% | |
Study B | L540 | 55% |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. It was tested against various bacterial strains, revealing:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL |
These findings highlight its potential application in developing new antimicrobial therapies.
Case Study 1: Tumor Growth Inhibition
In a controlled study involving tumor-bearing mice, administration of the compound resulted in significant tumor volume reduction compared to control groups. The treatment led to observable necrosis within tumor tissues and improved overall survival rates among treated subjects. The study concluded that the compound's mechanism involved both direct tumoricidal effects and immunomodulatory activity.
Case Study 2: Antioxidant Effects
Another investigation focused on the antioxidant capacity of this compound. The study employed various assays to measure oxidative stress markers in treated versus untreated cells. Results indicated a marked reduction in oxidative damage in cells exposed to the compound, suggesting its potential role as a protective agent against oxidative stress-related diseases.
Properties
CAS No. |
87367-86-0 |
---|---|
Molecular Formula |
C21H18N2O6 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[4-[[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]methoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H18N2O6/c24-18-9-16(20(26)22-18)12-1-5-14(6-2-12)28-11-29-15-7-3-13(4-8-15)17-10-19(25)23-21(17)27/h1-8,16-17H,9-11H2,(H,22,24,26)(H,23,25,27) |
InChI Key |
ASFQATAUKWCPMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origin of Product |
United States |
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